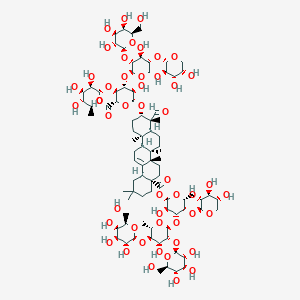
Procainamid-4-hydroxylamin
Übersicht
Beschreibung
Procainamide 4-hydroxylamine is a benzamide obtained via formal condensation of 4-hydroxylaminobenzoic acid and 2-(diethylamino)ethylamine; a metabolite in liver microsomes. It has a role as a drug metabolite. It is a member of benzamides and a member of hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Forschung an Antimalariamitteln
Procainamid-4-hydroxylamin wurde bei der Entwicklung von Inhibitoren zur Bekämpfung von multiresistenten Malariaparasiten eingesetzt {svg_1}. Die Verbindung wurde bei der Synthese von funktionalisierten SAHA-Derivaten verwendet, die den Pan-Histondeacetylase-Inhibitor SAHA mit dem DNA-Methyltransferase-Inhibitor Procainamid chemisch kombinieren {svg_2}. Diese kombinierten Moleküle zeigten eine überlegene Aktivität bei Plasmodium und eine starke Hemmung gegen humanes HDAC6 {svg_3}.
Zytotoxizitätsstudien
This compound, auch bekannt als PAHA, wurde als hochgiftig für sich teilende Zellen befunden {svg_4}. Diese Eigenschaft wurde in Zytotoxizitätsstudien verwendet, um die Auswirkungen der Verbindung auf die Zellteilung und das Zellwachstum zu verstehen {svg_5}.
Forschung zum Neutrophilenstoffwechsel
Es wurde festgestellt, dass Neutrophile Procainamid zu reaktiven Formen metabolisieren {svg_6}. Diese Eigenschaft von this compound wurde in der Forschung verwendet, um die Fähigkeit von Neutrophilen zu verstehen, Procainamid zu metabolisieren {svg_7}.
Synthese von Hydroxamsäuren
Hydroxylamin, eine Komponente von this compound, spielt eine entscheidende Rolle bei der Synthese von Hydroxamsäuren {svg_8}. Diese Säuren finden Anwendung in der Medizin und Landwirtschaft {svg_9}.
Herstellung von Pharmazeutika
Hydroxylamin wird bei der Herstellung von Pharmazeutika verwendet {svg_10}. Als Bestandteil von this compound trägt es zur Nützlichkeit der Verbindung in der pharmazeutischen Produktion bei {svg_11}.
Antioxidans und Reduktionsmittel
Hydroxylamin wird üblicherweise als Reduktionsmittel und Antioxidans in chemischen Reaktionen verwendet {svg_12}. Dies macht this compound nützlich in verschiedenen chemischen Prozessen, die diese Eigenschaften erfordern {svg_13}.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFULHOJGOVPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241885 | |
| Record name | Procainamide 4-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95576-27-5 | |
| Record name | N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95576-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procainamide 4-hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procainamide 4-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















